molecular formula C17H8Br2N2O2S2 B3743749 (3E)-5-bromo-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

(3E)-5-bromo-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B3743749
M. Wt: 496.2 g/mol
InChI Key: SEITVRQFNWKRIC-UHFFFAOYSA-N
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Description

This compound is a brominated indole derivative fused with a thiazolidinone ring system. Its structure features a 5-bromo-substituted indole core linked via a conjugated double bond (3E configuration) to a 3-(4-bromophenyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene moiety. The thioxo (C=S) and oxo (C=O) groups in the thiazolidinone ring contribute to its polarity and hydrogen-bonding capabilities, making it a candidate for applications in medicinal chemistry or materials science .

Properties

IUPAC Name

5-bromo-3-[3-(4-bromophenyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Br2N2O2S2/c18-8-1-4-10(5-2-8)21-16(23)14(25-17(21)24)13-11-7-9(19)3-6-12(11)20-15(13)22/h1-7,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEITVRQFNWKRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Br2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-5-bromo-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.

    Condensation Reaction: The final step involves the condensation of the brominated thiazolidinone with an indole derivative under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amines, thiols

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its ability to inhibit specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (3E)-5-bromo-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of indole-thiazolidinone hybrids. Below is a detailed comparison with structurally related analogs:

Structural and Substituent Variations

Compound Name / ID Key Structural Differences Implications
(3Z)-5-Bromo-3-[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one - 2-methylphenyl substituent instead of 4-bromophenyl.
- Z-configuration at the double bond.
- Reduced steric bulk and altered electronic effects due to methyl vs. bromophenyl.
- Z/E isomerism may affect molecular planarity and π-π stacking interactions.
(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1-ethyl-1,3-dihydro-2H-indol-2-one - Allyl group on thiazolidinone nitrogen.
- Ethyl substituent on indole nitrogen.
- Increased hydrophobicity and steric hindrance from the allyl group.
- Ethyl substitution may modulate pharmacokinetic properties (e.g., metabolic stability).
(5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one - Hydroxybenzylidene substituent instead of indole core.
- Ethyl group on thiazolidinone.
- Enhanced hydrogen-bonding capacity due to phenolic -OH.
- Simplified scaffold may reduce synthetic complexity but limit bioactivity diversity.
N-[5-Acetyl-3-(4-bromophenyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide - Thiadiazole core instead of thiazolidinone.
- Acetyl and benzamide substituents.
- Thiadiazole’s aromaticity may increase thermal stability.
- Acetyl/benzamide groups could influence solubility and target binding.

Physical and Spectral Data

  • IR Spectroscopy : The target compound’s thioxo (C=S) and oxo (C=O) groups are expected to show peaks near 1608–1686 cm⁻¹, similar to analogs like 3c .
  • NMR : Protons on the 4-bromophenyl group (e.g., δ 7.75–8.01 ppm for aromatic H in DMSO-d₆) align with brominated analogs .

Biological Activity

The compound (3E)-5-bromo-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of thiazolidinones , characterized by a thiazolidinone ring, an indole moiety, and bromine substituents. Its molecular formula is C17H14Br2N2O2SC_{17}H_{14}Br_2N_2O_2S, and it exhibits a molecular weight of 477.4 g/mol .

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Formation of the Thiazolidinone Ring : Achieved by reacting a thiourea derivative with an α-haloketone under basic conditions.
  • Condensation Reaction : The final step combines the brominated thiazolidinone with an indole derivative under acidic or basic conditions to yield the desired compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. It modulates these targets by binding to their active sites or altering their conformation, which can lead to significant changes in cellular processes and pathways .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. Specifically, thiazolidinones have been shown to inhibit bacterial growth and possess antifungal activity . The presence of bromine in the structure may enhance these effects due to increased lipophilicity and reactivity.

Anti-inflammatory Effects

Studies have demonstrated that thiazolidinone derivatives can possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

Preliminary studies indicate that this compound may exhibit anticancer activity. Its structural components allow for interaction with cancer cell signaling pathways, potentially leading to apoptosis in malignant cells. Further investigations are required to elucidate specific mechanisms and effectiveness .

Case Studies

  • Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound showed significant inhibition against various bacterial strains, including Staphylococcus aureus .
  • Anti-inflammatory Research : Another investigation highlighted the anti-inflammatory potential of thiazolidinone derivatives in animal models of arthritis, demonstrating reduced swelling and pain markers .

Comparative Analysis

Property/Activity(3E)-5-bromo CompoundSimilar ThiazolidinonesIndole Derivatives
Antimicrobial ActivityModerateHighVariable
Anti-inflammatorySignificantHighLow
Anticancer PotentialPromisingModerateHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3E)-5-bromo-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
(3E)-5-bromo-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

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